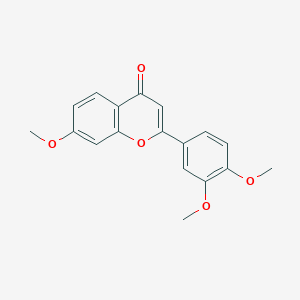

7,3',4'-Trimethoxyflavone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Trimethoxyflavones

Plant Sources and Isolation Methodologies

The compound 7,3',4'-Trimethoxyflavone is a naturally occurring flavonoid, a class of secondary metabolites found throughout the plant kingdom. greenpharmacy.info Research has identified this specific trimethoxyflavone in a select number of plant species. Notably, it has been reported in Myroxylon peruiferum and Acacia fasciculifera. nih.gov Additionally, it is known to be sourced from plants belonging to the genus Kaempferia, which is part of the ginger family. biosynth.com

The isolation of this compound from these plant sources typically involves standard phytochemical techniques used for separating flavonoids. The general process begins with the extraction of the compound from dried and powdered plant material. A common method involves refluxing the plant material with a solvent such as ethanol. researchgate.net

Following extraction, the crude extract undergoes a series of purification steps. This often involves liquid-liquid partitioning, where the extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. researchgate.net The fraction containing the desired flavone (B191248) is then subjected to chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the separation of flavonoids. researchgate.net A gradient elution system, for instance using a mixture of petroleum ether and acetone (B3395972) or hexane (B92381) and ethyl acetate, allows for the isolation of the pure compound. researchgate.net The final identification and structural confirmation of this compound are achieved through spectroscopic analysis.

Table 1: Plant Sources of this compound

| Genus | Species | Family | Reference |

|---|---|---|---|

| Myroxylon | peruiferum | Fabaceae | nih.gov |

| Acacia | fasciculifera | Fabaceae | nih.gov |

Geographic and Species-Specific Distribution Patterns

The geographic distribution of this compound is linked to the native habitats of its source plants. The presence of this compound is not widespread but is rather confined to specific plant taxa, demonstrating a distinct species-specific distribution pattern.

Myroxylon peruiferum , commonly known as Peruvian balsam, is a tree native to Central America and the northwestern regions of South America.

Acacia fasciculifera is a species of wattle that is endemic to eastern Australia.

The genus Kaempferia comprises numerous species distributed across the tropical and subtropical regions of Asia, including China, India, and Southeast Asia.

This distribution indicates that the natural occurrence of this compound is geographically diverse, spanning the Americas, Australia, and Asia, yet its presence is highly specific to the aforementioned plant species within these regions. The biosynthesis of this particular flavone is therefore a chemotaxonomic characteristic of these plants.

Table 2: Geographic Distribution of Plant Sources for this compound

| Plant Source | Native Geographic Region(s) |

|---|---|

| Myroxylon peruiferum | Central and South America |

| Acacia fasciculifera | Eastern Australia |

Biosynthesis of Methylated Flavonoids

Enzymatic Pathways of O-Methylation

O-methylation is a critical modification reaction in the biosynthesis of flavonoids. mdpi.commdpi.com This enzymatic process involves the transfer of a methyl group from a donor molecule to a hydroxyl group (-OH) on the flavonoid aglycone. mdpi.com The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM). mdpi.commaxapress.com The enzymes that catalyze this transfer are known as O-methyltransferases (OMTs). mdpi.comjmb.or.kr

The fundamental reaction reduces the reactivity of the hydroxyl moiety and increases the lipophilicity (fat-solubility) of the flavonoid molecule. mdpi.comoup.com This change in chemical properties can alter the flavonoid's intracellular location, stability, and biological activity. mdpi.com

Plant OMTs are broadly categorized into two main classes based on their molecular weight and dependency on divalent cations:

Caffeoyl-CoA O-methyltransferases (CCoAOMTs): These enzymes have a lower molecular weight (26–30 kDa) and require a divalent cation like Mg²⁺ for their activity. maxapress.comoup.com They are often involved in the biosynthesis of lignin. maxapress.comcdnsciencepub.com

Caffeic acid O-methyltransferases (COMTs): This class has a higher molecular weight (40–43 kDa) and operates independently of bivalent ions. oup.com Flavonoid O-methyltransferases (FOMTs) are typically members of this class. oup.com

The biosynthesis of a polymethoxylated compound like 7,3',4'-trimethoxyflavone from a precursor such as luteolin (B72000) (which has hydroxyl groups at the 7, 3', and 4' positions) would necessitate a series of O-methylation events catalyzed by one or more OMTs. jmb.or.kracs.org

Flavonoid O-Methyltransferases (OMTs) and Their Regioselectivity

Flavonoid O-methyltransferases (FOMTs) are the enzymes responsible for the specific methylation of flavonoids. mdpi.comnih.gov A key characteristic of these enzymes is their high degree of regioselectivity, meaning they catalyze the methylation of a hydroxyl group at a specific position on the flavonoid skeleton. nih.govnih.gov For instance, some OMTs exclusively methylate the 7-OH position, while others might target the 3'-OH or 4'-OH positions on the B-ring. mdpi.commdpi.com

The production of this compound likely involves sequential methylation steps. The precursor, luteolin, possesses hydroxyl groups at the 3', 4', and 7 positions. Different OMTs with distinct regioselectivities would act on these positions. For example, studies on luteolin have shown that OMTs can produce both 3'-O-methylated (chrysoeriol) and 4'-O-methylated (diosmetin) derivatives. jmb.or.kr A subsequent methylation at the 7-position by a 7-OMT, or a different sequence of events, would be required to form the final trimethoxy product.

Plant OMTs exhibit remarkable diversity in their substrate preferences and regioselectivity, which is pivotal for creating the vast array of methylated flavonoids found in nature. nih.govresearchgate.net In some cases, a single OMT can catalyze methylation at multiple positions, while in other cases, a series of distinct enzymes is required. maxapress.com For example, an OMT isolated from Citrus reticulata (CrOMT2) was found to be a multifunctional enzyme that could catalyze the methylation of 3'-, 5'-, and 7-OH groups of flavonoids that have adjacent hydroxyl substitutions. mdpi.com

| Enzyme | Source Organism | Substrate(s) | Methylation Position(s) |

|---|---|---|---|

| CrOMT2 | Citrus reticulata | Luteolin, Quercetin | 3'-, 5'-, 7-OH |

| FOMT2 | Zea mays (Maize) | Naringenin, Quercetin | Specific O-methylation |

| FOMT4 | Zea mays (Maize) | Luteolin, Apigenin (B1666066) | Specific O-methylation |

| DnrK | Streptomyces peucetius | Apigenin, Genistein | 7-OH |

| Ml05G3914 | Musella lasiocarpa | Luteolin, Quercetin | Specific O-methylation |

Molecular Basis of Enzymatic Methylation: Substrate Specificity and Mutagenesis

The substrate specificity and regioselectivity of flavonoid O-methyltransferases are determined by the specific amino acid residues that form the enzyme's substrate-binding pocket. nih.govnih.gov The three-dimensional structure of this active site dictates which flavonoid molecules can bind and how they are oriented in relation to the methyl donor, SAM. jmb.or.kr

Subtle changes in the amino acid sequence of an OMT can lead to dramatic shifts in its function. nih.gov Research has shown that even a few amino acid substitutions can alter an enzyme's preferred substrate or change the position of methylation. nih.govoup.com For instance, studies on OMTs from sweet basil (Ocimum basilicum) revealed that flavonoid OMTs catalyzing 4'- and 6-O-methylations were highly similar in sequence, indicating that minor evolutionary changes resulted in different functions. nih.gov

Site-directed mutagenesis is a powerful laboratory technique used to investigate the roles of individual amino acid residues. jmb.or.krjmb.or.kr By intentionally changing specific amino acids in an OMT's sequence and then analyzing the resulting enzyme's activity, researchers can pinpoint the residues critical for substrate binding and regioselectivity. oup.comjmb.or.kr For example, mutagenesis experiments on a Clarkia breweri OMT identified a specific mutation (T133M) that enhanced the enzyme's activity towards several flavonoids, including luteolin. whiterose.ac.uk Similarly, mutagenesis of an OMT from Streptomyces peucetius helped identify key amino acid residues for its reaction with the flavonoid apigenin. jmb.or.kr These studies provide a foundation for understanding how OMTs evolved and for potentially engineering enzymes with novel specificities for biotechnological applications. researchgate.netacs.org

Role of O-Methylation in Plant Metabolic Diversification

O-methylation is a fundamental mechanism for the chemical diversification of specialized metabolites in plants. mdpi.comnih.gov By modifying a limited number of core flavonoid structures, such as apigenin or luteolin, plants can generate a vast and complex array of methylated derivatives. mdpi.comnih.gov This structural diversification is not random; it serves crucial ecological and physiological functions. nih.gov

The addition of methyl groups alters the physicochemical properties of flavonoids. mdpi.com As previously noted, methylation increases lipophilicity, which can affect how the compounds are transported across cell membranes and where they accumulate within the plant's tissues. mdpi.comoup.com This modification is often linked to enhanced biological activity. mdpi.com For example, O-methylation can increase the antimicrobial and antifungal properties of flavonoids, making them more effective as phytoalexins—compounds produced by plants to defend against pathogens. mdpi.comoup.com Sakuranetin (7-O-methylnaringenin) in rice is a well-studied example of a methylated flavonoid that inhibits the growth of rice blast fungus. mpg.de

This metabolic diversification allows plants to fine-tune their chemical defenses and responses to a wide range of environmental stresses, both biotic (like pathogens and herbivores) and abiotic (like UV radiation). cdnsciencepub.comnih.gov The evolution of diverse, regioselective OMTs has therefore been a key driver in the adaptation of plants to their specific ecological niches, contributing significantly to the chemical richness of the plant kingdom. nih.govresearchgate.net

Chemical Synthesis and Derivatization of Trimethoxyflavones

Total Synthesis Strategies for Flavone (B191248) Scaffolds

The construction of the fundamental flavone skeleton is the initial step in synthesizing 7,3',4'-trimethoxyflavone and its derivatives. Several classical methods are employed for this purpose, each with its own advantages.

One of the most widely used methods is the Baker-Venkataraman rearrangement . This reaction involves the transformation of an o-acyloxydibenzoylmethane into a 1,3-diketone upon treatment with a base, which then undergoes cyclization to form the flavone ring. For instance, the synthesis of novel flavone derivatives can start from 2,4-dihydroxyacetophenone, which undergoes the Baker-Venkataraman reaction as a key step. A similar approach was used in the synthesis of 3-fluoro-3',4',5'-trimethoxyflavone, where a Baker-Venkataraman rearrangement under basic conditions was a crucial step in forming the flavone precursor. researchgate.net

Another common strategy is the Claisen-Schmidt condensation , which involves the reaction of a substituted o-hydroxyacetophenone with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325). acs.orgmdpi.com This chalcone intermediate can then be cyclized to the flavone. This method is particularly useful for creating a diverse range of flavone analogues by varying the starting materials. acs.org For example, 5'-Fluoro-2'-hydroxy-acetophenone and 4-carboxybenzaldehyde can be used as starting materials to synthesize a chalcone via Claisen condensation, which is then cyclized to a flavonoid scaffold. acs.org

The Algar-Flynn-Oyamada (AFO) reaction is another important method that involves the oxidative cyclization of a chalcone using hydrogen peroxide in an alkaline medium to directly yield a flavonol (3-hydroxyflavone), which can be a precursor to other flavones. vulcanchem.com This method is noted for its efficiency in forming the flavone skeleton. vulcanchem.com

The Kostanecki reaction provides an alternative route, where an o-hydroxyaryl ketone reacts with an aromatic acid anhydride (B1165640) and its corresponding salt to yield the flavone. mdpi.com Additionally, the Mentzer reaction , a variation of the Kostanecki reaction, involves the reaction of an o-hydroxyacetophenone with an ester in the presence of sodium to form the flavone. mdpi.com

These foundational synthetic strategies allow for the assembly of the core flavone structure, which can then be further modified to produce this compound and its derivatives.

Selective Methylation Methodologies

The introduction of methoxy (B1213986) groups at specific positions on the flavone core is crucial for synthesizing this compound. The reactivity of the different hydroxyl groups on a polyhydroxyflavone precursor can vary, allowing for selective methylation. beilstein-journals.org

The methylation of hydroxyl groups on the flavonoid scaffold is known to increase bioavailability and metabolic stability. xiahepublishing.com The reactivity of the hydroxyl groups on a flavone generally follows the order: 7-OH > 4'-OH > 3-OH > 5-OH. The 5-OH group is the least reactive due to its involvement in a strong intramolecular hydrogen bond with the carbonyl group at the 4-position.

Commonly used methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). The choice of solvent, base, and reaction conditions can influence the selectivity of the methylation. For example, using 3 equivalents of DMS in a DMSO/KOH system at room temperature can selectively yield the 7,3',4'-trimethyl ether of a flavonoid precursor. While effective, MeI can sometimes lead to undesired C-methylation side reactions.

A greener alternative for O-methylation is the use of dimethyl carbonate (DMC) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method is performed under mild conditions and avoids the use of toxic reagents. nih.gov

To achieve specific methylation patterns, protecting group strategies are often employed. xiahepublishing.comresearchgate.net Hydroxyl groups that are not intended for methylation can be protected, for example, by benzylation. researchgate.net After methylation of the desired positions, the protecting groups are removed to yield the final product. This multi-step process of protection, methylation, and deprotection allows for the synthesis of specific methylated flavonoid isomers. beilstein-journals.org

For instance, the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) was achieved from a precursor with a protected 7-hydroxy group, which was methylated, and then the protecting group was removed. koreascience.kr

Synthesis of Fluorinated Trimethoxyflavone Derivatives

The introduction of fluorine atoms into the trimethoxyflavone structure can significantly alter its biological properties. researchgate.netnih.gov Several methods have been developed for the synthesis of fluorinated flavones. mdpi.com

One approach is to start with fluorinated precursors . mdpi.com For example, a fluorinated acetophenone (B1666503) or benzaldehyde can be used in the Claisen-Schmidt condensation to produce a fluorinated chalcone, which is then cyclized to the fluorinated flavone. mdpi.comresearchgate.net

Alternatively, fluorine can be introduced directly onto the flavone or an intermediate using fluorinating reagents . olemiss.educuny.edu Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for electrophilic fluorination. researchgate.netcuny.edu For example, the synthesis of 3-fluoro-3',4',5'-trimethoxyflavone was achieved by fluorinating a flavone precursor with NFSI in pyridine. researchgate.net

The synthesis of 5-fluoro-3',4',7-trimethoxyflavone has also been reported, demonstrating the feasibility of introducing fluorine at the C-5 position. nih.gov This modification was shown to retain significant biological activity. nih.gov

A general route for producing 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has been developed, highlighting the growing interest in this class of compounds. nih.gov

Design and Synthesis of Sulfonamide-Based Trimethoxyflavone Derivatives

To further explore the therapeutic potential of trimethoxyflavones, sulfonamide groups have been incorporated into the flavone structure. nih.govbjmu.edu.cn Sulfonamides are a well-known class of compounds with diverse biological activities. researchgate.netekb.egmdpi.com

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg In the context of trimethoxyflavones, this typically involves first introducing an amino group or a precursor onto the flavone ring, which is then reacted with a sulfonyl chloride.

A recent study detailed the design and synthesis of two series of 5,7,4'-trimethoxyflavone derivatives with sulfonamide groups substituted at the 3'-position and at both the 3' and 8-positions. nih.gov The synthesis involved multi-step procedures, including the Claisen-Schmidt reaction and the Algar-Flynn-Oyamada cyclization to build the flavone core, followed by functional group manipulations to introduce the sulfonamide moiety. nih.gov These structural modifications led to the development of potent anticancer agents. nih.gov

The synthesis of these derivatives often starts with the appropriate functionalized chalcones, which are then cyclized. The sulfonamide group can be introduced by reacting an amino-functionalized flavone with a suitable sulfonyl chloride. bjmu.edu.cn

Antioxidant Activity and Oxidative Stress Modulation

This compound has demonstrated notable antioxidant properties in various in vitro studies. These activities are crucial in mitigating the cellular damage caused by oxidative stress, a process implicated in numerous chronic diseases. The antioxidant capacity of this flavonoid is attributed to its specific chemical structure, which allows it to neutralize harmful free radicals and modulate cellular antioxidant pathways.

Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to essential cellular components like DNA, proteins, and lipids. scirp.org this compound acts as a free radical scavenger, effectively neutralizing these damaging molecules. medchemexpress.com This scavenging activity is a key aspect of its antioxidant properties.

One study highlighted that 5-hydroxy-7,3',4'-trimethoxyflavone, a closely related compound, effectively scavenges the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. alliedacademies.org At a concentration of 10 mM, it exhibited a scavenging activity of 20.68 ± 5.50%. alliedacademies.org This demonstrates its ability to donate a hydrogen atom, a primary mechanism by which antioxidants neutralize free radicals. alliedacademies.org The presence of hydroxyl groups in the flavonoid structure is crucial for this radical scavenging activity. Furthermore, 7,3',4'-Tri-O-methylluteolin has been shown to scavenge superoxides and hydroxyl radicals, further underscoring its broad-spectrum antioxidant effects. medchemexpress.com

The ability of flavonoids to act as reducing agents allows them to remove free radical intermediates and prevent further oxidation by being oxidized themselves. scirp.orgresearchgate.netsemanticscholar.org The structural features of flavonoids, such as the C2-C3 double bond in conjunction with a 4-oxo group in the C-ring, are considered important for maximal radical scavenging activity. scirp.org

Beyond direct radical scavenging, this compound can also exert its antioxidant effects by modulating cellular signaling pathways involved in the body's natural antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. researchgate.netmdpi.com

Nrf2 is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and detoxification genes. mdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1. mdpi.commdpi.com However, in the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of target genes. mdpi.com This binding initiates the transcription of various protective genes, including those for antioxidant enzymes like glutathione (B108866) S-transferases (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com

While direct studies on this compound's effect on the Nrf2 pathway are still emerging, the known antioxidant properties of flavonoids suggest a potential role in activating this protective mechanism. The activation of the Nrf2 pathway by phytochemicals is a recognized strategy for enhancing cellular defense against oxidative stress. mdpi.com

Free Radical Scavenging Mechanisms

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties in various in vitro models. chemsrc.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the development of many diseases. This flavonoid exerts its anti-inflammatory effects by modulating the production of inflammatory mediators, inhibiting pro-inflammatory cytokines, and impacting key cellular signaling pathways.

Prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) are crucial mediators of inflammation. nih.gov Excessive production of these molecules can lead to tissue damage and contribute to chronic inflammatory conditions. This compound has been found to effectively inhibit the production of both PGE2 and NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. medchemexpress.comchemfaces.com

In one study, 7,3',4'-Tri-O-methylluteolin significantly inhibited nitric oxide production and showed a slight reduction in prostaglandin-E2 levels at the tested concentrations in LPS-induced RAW 264.7 macrophages. medchemexpress.comchemfaces.com This inhibition of NO and PGE2 production is a key mechanism behind the anti-inflammatory activity of this compound. nih.gov The inhibition of these mediators is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemsrc.comchemfaces.com Research has shown that 7,3',4'-Tri-O-methylluteolin significantly reduces the mRNA expression of iNOS and COX-2, indicating that its inhibitory action occurs at the transcriptional level. chemsrc.comchemfaces.com

Interestingly, this compound has also been shown to increase levels of prostaglandin E2 by inhibiting 15-hydroxyprostaglandin dehydrogenase, which could be beneficial in the context of wound healing. thno.org

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), play a pivotal role in orchestrating the inflammatory response. nih.gov Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. This compound has demonstrated the ability to suppress the production of these key pro-inflammatory molecules.

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways that regulate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. nih.govresearchgate.net Flavonoids, including those structurally similar to this compound, have been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus. nih.gov

The MAPK signaling pathway, which includes kinases like ERK, JNK, and p38, is also crucial in regulating inflammatory responses. nih.gov Inhibition of the MAPK pathway can suppress the production of pro-inflammatory mediators. nih.gov While direct evidence for this compound is accumulating, related polymethoxyflavonoids have been shown to interrupt the phosphorylation of p38 MAPK, ERK1/2, and PI3K/Akt, which are upstream signals of the NF-κB pathway. researchgate.net

Furthermore, 7,3',4'-Tri-O-methylluteolin has been shown to significantly reduce the mRNA expression of COX-2, indicating an impact on this key inflammatory enzyme at the transcriptional level. medchemexpress.comchemsrc.comchemfaces.com The PI3K/Akt signaling pathway is another target that can be modulated by flavonoids to induce apoptosis in cancer cells, highlighting the interconnectedness of these cellular pathways.

Table of Research Findings on the In Vitro Biological Activities of this compound

| Biological Activity | Model System | Key Findings |

| Antioxidant Activity | ||

| Free Radical Scavenging | DPPH assay | 5-hydroxy-7,3',4'-trimethoxyflavone showed 20.68 ± 5.50% scavenging activity at 10 mM. alliedacademies.org |

| 7,3',4'-Tri-O-methylluteolin scavenges free radicals, superoxides, and hydroxyl radicals. medchemexpress.com | ||

| Anti-inflammatory Effects | ||

| Modulation of Inflammatory Mediators | LPS-induced RAW 264.7 macrophages | Significantly inhibits nitric oxide production. medchemexpress.comchemfaces.com |

| LPS-induced RAW 264.7 macrophages | Slightly reduces prostaglandin-E2 levels. medchemexpress.comchemfaces.com | |

| Inhibition of Pro-inflammatory Cytokines | LPS-induced RAW 264.7 macrophages | Reduces the production of TNF-α, IL-6, and IL-1β in a concentration-dependent manner. medchemexpress.comchemsrc.comchemfaces.com |

| Impact on Cellular Signaling Pathways | LPS-induced RAW 264.7 macrophages | Significantly reduces mRNA expression of iNOS and COX-2. medchemexpress.comchemsrc.comchemfaces.com |

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8)

Antiproliferative Mechanisms in Cellular Models

Recent studies have illuminated the multifaceted antiproliferative capabilities of this compound through various cellular models.

Inhibition of Cancer Cell Line Proliferation

This compound has demonstrated notable antiproliferative activity against several human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For instance, in human breast adenocarcinoma MCF-7 cells, the IC50 value was determined to be 10 μM after 48 hours of treatment. medchemexpress.com Similarly, against human liver cancer HepG2 cells, the IC50 was 15 μM under the same conditions. medchemexpress.com The compound showed weaker activity against normal human cell lines, with an IC50 of 105 μM in WI-38 human lung fibroblasts, and against African green monkey kidney Vero cells with an IC50 of 125 μM, suggesting a degree of selectivity for cancer cells. medchemexpress.com A related compound, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), isolated from Lippia nodiflora, also showed potent anti-proliferative effects on MCF-7 cells, with IC50 values of 12 μg/mL and 8 μg/mL after 24 and 48 hours of treatment, respectively. medchemexpress.comnih.gov

Table 1: Antiproliferative Activity of this compound and a related compound against various cell lines.

| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time (hrs) | Reference |

|---|---|---|---|---|---|

| This compound | MCF-7 | Human Breast Adenocarcinoma | 10 μM | 48 | medchemexpress.com |

| This compound | HepG2 | Human Liver Carcinoma | 15 μM | 48 | medchemexpress.com |

| This compound | WI-38 | Human Lung Fibroblast | 105 μM | 48 | medchemexpress.com |

| This compound | Vero | African Green Monkey Kidney | 125 μM | 48 | medchemexpress.com |

| 5-hydroxy-3',4',7-trimethoxyflavone | MCF-7 | Human Breast Adenocarcinoma | 12 µg/mL | 24 | medchemexpress.com |

Induction of Apoptosis and Cell Cycle Modulation

The antiproliferative effects of these methoxyflavones are closely linked to their ability to induce apoptosis, or programmed cell death, and modulate the cell cycle. Treatment of MCF-7 cells with 5-hydroxy-3',4',7-trimethoxyflavone led to classic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation. medchemexpress.com This was accompanied by an increase in the production of reactive oxygen species (ROS) and DNA damage. nih.govresearchgate.net

Mechanistically, the compound modulates key proteins involved in the apoptotic cascade. It has been shown to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis. medchemexpress.comnih.gov Furthermore, it increases the expression of the tumor suppressor protein p53 and cleaved Poly (ADP-ribose) polymerase (PARP). medchemexpress.comnih.gov In silico studies have suggested that 5-hydroxy-3',4',7-trimethoxyflavone can inhibit the binding of MDM2 to p53, which would stabilize p53 and trigger apoptosis. nih.govresearchgate.net

Table 2: Modulation of Apoptotic Markers by 5-hydroxy-3',4',7-trimethoxyflavone in MCF-7 Cells.

| Apoptotic Marker | Effect | Reference |

|---|---|---|

| p53 | Up-regulation | medchemexpress.comnih.gov |

| Bcl-2 | Down-regulation | medchemexpress.comnih.gov |

| Bax | Up-regulation | medchemexpress.comnih.gov |

| Bax/Bcl-2 Ratio | Increased | nih.govresearchgate.net |

| Cleaved PARP | Increased | medchemexpress.comnih.gov |

Reversal of Drug Resistance (e.g., BCRP/ABCG2 Efflux Pump Inhibition)

A significant aspect of this compound's anticancer potential is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump chemotherapy drugs out of the cell. portico.org

This compound has been identified as a potent inhibitor of the BCRP/ABCG2 efflux pump. portico.org In BCRP-overexpressing MCF-7 cells, flavonoids, including this compound, were able to significantly reduce the IC50 value of the chemotherapeutic agent mitoxantrone. portico.org This compound has shown specificity for BCRP and can reverse resistance to drugs like mitoxantrone, topotecan, and doxorubicin. portico.org Furthermore, a study on the related compound 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) demonstrated a stronger reversal effect on BCRP/ABCG2-mediated resistance to the drug SN-38 than this compound itself. nih.govresearchgate.net These flavones were found to suppress the expression of BCRP in human leukemia K562/BCRP cells. nih.govresearchgate.net

Molecular Target Interactions (e.g., LRPPRC, STAT3, CDK1, AKT1, SRC, PIK3R1)

The molecular mechanisms underlying the bioactivities of this compound involve interactions with several key signaling proteins. As previously mentioned, a derivative of this compound can inhibit the MDM2-p53 interaction, a critical regulator of apoptosis. nih.govresearchgate.net

While direct evidence for the interaction of this compound with all the listed targets is not available, studies on similar methoxyflavones provide insights. For instance, network pharmacology and molecular docking studies on other methoxyflavones from Kaempferia parviflora have shown interactions with pivotal proteins like protein kinase B (AKT1), proto-oncogene tyrosine-protein kinase (SRC), and phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1). nih.gov These interactions are suggested to be involved in modulating inflammatory and proliferative pathways. nih.gov However, specific studies confirming the direct binding and functional modulation of LRPPRC, STAT3, and CDK1 by this compound are yet to be extensively reported.

Neurobiological Activities in Cellular Models

Beyond its anticancer properties, emerging research points to the neuroprotective potential of trimethoxyflavones.

Effects on Neurotoxicity Pathways

While direct studies on this compound are limited, related compounds have shown protective effects against neurotoxicity in cellular models. For example, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key factor in Alzheimer's disease. nih.gov This protection is attributed to its antioxidative activity and its ability to interfere with the Aβ-induced phosphorylation of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Another related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062), has demonstrated neuroprotective effects against lead-induced neurotoxicity in rats. nih.gov Its mechanisms of action include chelating, antioxidant, anti-inflammatory, and monoaminergic properties. nih.gov These findings suggest that the trimethoxyflavone scaffold is a promising candidate for the development of therapeutic agents against neurodegenerative diseases.

Modulation of Neuroinflammation

This compound has demonstrated anti-inflammatory effects in in-vitro models of neuroinflammation. Specifically, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a commonly used model for studying the inflammatory response of brain microglia, this compound has been shown to significantly inhibit the production of nitric oxide (NO). medchemexpress.comchemfaces.com This inhibition is crucial as excessive NO production is a key factor in neuroinflammatory processes. mdpi.com

The anti-inflammatory action of this compound extends to the regulation of pro-inflammatory cytokines. Studies have shown that it can reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. chemfaces.com Furthermore, the compound has been observed to decrease the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory effects occur at the transcriptional level. medchemexpress.comchemfaces.com

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of microglial-mediated inflammation. mdpi.com While direct studies on this compound's effect on this specific pathway are not detailed, its ability to modulate key inflammatory mediators like NO and various cytokines suggests a potential interaction with such signaling cascades that govern neuroinflammation. mdpi.com

Wound Healing Promotion in Cellular Models

Mechanisms Involving Prostaglandin Metabolism (e.g., 15-PGDH Inhibition)

A significant mechanism through which this compound promotes wound healing in cellular models is by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). google.comresearchgate.net This enzyme is responsible for the degradation of Prostaglandin E2 (PGE2), a key mediator in the wound healing process. google.comthno.org By inhibiting 15-PGDH, this compound effectively increases the levels of PGE2. google.comresearchgate.netresearchgate.net

In vitro studies have demonstrated that this compound has a potent inhibitory effect on 15-PGDH, with a reported IC50 value of 0.34 µM. researchgate.netresearchgate.net This inhibition leads to a concentration-dependent increase in PGE2 levels in both A549 lung cancer cells and HaCaT keratinocyte cells. researchgate.netresearchgate.net In fact, a ten-fold increase in PGE2 was observed in response to the compound. google.com The pro-healing effect of this flavone was further confirmed in a HaCaT scratch model, where it facilitated in vitro wound healing. researchgate.net

Modulation of Transporter Expression (e.g., MRP4, PGT)

In addition to its effects on prostaglandin metabolism, this compound also influences the expression of key prostaglandin transporters. google.comresearchgate.net Prostaglandins are transported across cell membranes by specific proteins, including the multidrug resistance-associated protein 4 (MRP4), which is involved in the efflux of PGE2, and the prostaglandin transporter (PGT), responsible for the influx of PGE2 into the cell for degradation. thno.org

Research has shown that this compound can significantly increase the mRNA expression of MRP4 and slightly increase the mRNA expression of PGT in HaCaT cells. google.comresearchgate.netresearchgate.net By upregulating MRP4, the compound may enhance the release of PGE2 from the cell, contributing to its wound healing properties. google.comthno.org The regulation of these transporters is an important aspect of controlling the intracellular and extracellular levels of PGE2. google.com

Other In Vitro Enzyme and Receptor Interactions

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.org While research on this compound itself is limited in this area, studies on structurally similar methoxyflavones have shown potential for PTP1B inhibition. For instance, a related compound, 3,3′-dihydroxy-5,7,4′-trimethoxyflavone, exhibited potential inhibitory activity against PTP1B with an IC50 value of 10.12 ± 0.19 μM. researchgate.net This suggests that the flavone backbone with methoxy substitutions could be a basis for developing PTP1B inhibitors.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

This compound has been identified as an activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel. nih.govkarger.commedchemexpress.com This is significant because the CFTR channel is crucial for ion and fluid transport across epithelial surfaces, and its dysfunction leads to cystic fibrosis.

In vitro studies using Calu-3 epithelial cells showed that this compound stimulated transepithelial Cl- secretion with a half-maximal concentration (EC50) of 64 ± 5 μM. nih.govkarger.com This stimulation reached approximately 55% of the maximal currents achieved with the potent cAMP agonist, forskolin. nih.govkarger.com Further investigations using single-channel and whole-cell patch-clamp techniques confirmed that the compound directly targets and activates the CFTR channel. nih.gov It was observed to increase the open probability of previously silent CFTR channels. nih.govkarger.com

Table of Research Findings on this compound's In Vitro Activities

| Activity | Model/System | Key Findings | References |

|---|---|---|---|

| Neuroinflammation Modulation | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Significantly inhibits nitric oxide (NO) production. Reduces production of TNF-α, IL-6, and IL-1β. Decreases mRNA expression of iNOS and COX-2. | medchemexpress.comchemfaces.com |

| 15-PGDH Inhibition | A549 lung cancer cells and HaCaT keratinocyte cells | Potent inhibitor with an IC50 of 0.34 µM. Increases PGE2 levels in a concentration-dependent manner. | google.comresearchgate.netresearchgate.net |

| Wound Healing | HaCaT scratch model | Facilitates in vitro wound healing. | researchgate.net |

| Transporter Modulation | HaCaT cells | Significantly increases mRNA expression of MRP4. Slightly increases mRNA expression of PGT. | google.comresearchgate.netresearchgate.net |

| CFTR Activation | Calu-3 epithelial cells | Stimulates transepithelial Cl- secretion with an EC50 of 64 ± 5 μM. Increases open probability of the CFTR channel. | nih.govkarger.commedchemexpress.com |

An in-depth review of the in vitro biological activities of the chemical compound this compound reveals specific areas where scientific investigation is documented, as well as areas that remain to be explored. This article focuses solely on the available scientific data concerning its effects on the complement system, its antimicrobial properties, and its antiallergic potential.

In Vitro Biological Activities and Molecular Mechanisms

In Vitro Studies

The complement system is a critical component of the innate immune system, playing a key role in defending against pathogens and in the inflammatory response. Scientific investigation into the specific modulatory effects of 7,3',4'-Trimethoxyflavone on the complement system's classical or alternative pathways has not been extensively reported in the available literature. While studies have examined the anticomplement activities of various flavonoids, specific data detailing the activity of this compound, including its mechanisms of action or dose-response relationships in this context, are not presently available.

The potential of flavonoids as antimicrobial agents against a range of bacteria and fungi is a significant area of research. However, specific studies detailing the antimicrobial or antifungal efficacy of this compound are limited. Research on related methoxyflavones has shown activity against various microbial strains, but direct data, such as Minimum Inhibitory Concentration (MIC) values for this compound against specific Gram-positive or Gram-negative bacteria and fungi, are not specified in the reviewed scientific literature. Therefore, a detailed account of its antimicrobial spectrum and potency cannot be provided at this time.

The antiallergic properties of flavonoids are often evaluated by their ability to inhibit the degranulation of mast cells, a key event in Type I allergic reactions. This is commonly measured through the inhibition of β-hexosaminidase release from cultured cells such as rat basophil leukemia (RBL-2H3) cells. While structurally similar compounds, particularly those with additional hydroxyl groups, have demonstrated potent antiallergic activity by inhibiting β-hexosaminidase release, specific research findings quantifying this effect for this compound are not available in the current body of scientific literature. researchgate.netmedchemexpress.com Consequently, its specific IC₅₀ value and mechanism of action in antiallergic responses have not been characterized.

In Vivo Biological Activities and Molecular Targets Animal Models

Neuroprotective and Cognitive Improvement Studies

Amelioration of Memory Deficits

Studies in animal models have demonstrated the potential of 7,3',4'-trimethoxyflavone and related trimethoxyflavone compounds to ameliorate memory deficits. In a study involving mice with scopolamine-induced amnesia, trimethoxyflavones isolated from Ocimum basilicum L. leaves mitigated cognitive impairment. researchgate.net This was evidenced by a reduction in brain acetylcholinesterase (AChE) activity, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132) which is crucial for memory and learning. researchgate.net

In another study using a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, pretreatment with 5-hydroxy-6,7,4'-trimethoxyflavone led to an improvement in memory as assessed by the passive avoidance test. nih.gov Furthermore, in a diabetic mouse model, which often exhibits cognitive deterioration, treatment with 5,7,4′-trimethoxyflavone (TMF) markedly improved spatial learning and memory in the Morris water maze and working memory in the Y-maze. researchgate.net These findings suggest that trimethoxyflavones can counteract memory deficits in different pathological contexts.

| Animal Model | Type of Memory Impairment | Key Findings |

| Mice | Scopolamine-induced amnesia | Reduced brain AChE activity, mitigated cognitive impairment. researchgate.net |

| Rats | Amyloid-beta induced memory deficit | Improved memory in passive avoidance test. nih.gov |

| Diabetic Mice | Diabetic encephalopathy | Improved spatial learning, memory, and working memory. researchgate.net |

Molecular Mechanisms in Brain Tissue

The neuroprotective effects of trimethoxyflavones are underpinned by their influence on several key molecular pathways in the brain. A significant mechanism involves the modulation of mitochondrial biogenesis. In rats with Aβ-induced memory deficits, dietary administration of 5-hydroxy-6,7,4'-trimethoxyflavone increased the phosphorylation of cAMP-responsive element-binding protein (CREB), a crucial modulator of memory processes. nih.govebi.ac.uk

This was accompanied by a significant increase in the levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and its downstream targets, nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.govebi.ac.uk PGC-1α is a master regulator of mitochondrial biogenesis, and its activation, along with NRF-1 and TFAM, promotes the generation of new mitochondria. nih.govfrontiersin.orgnih.gov This process is vital for maintaining cellular energy homeostasis and protecting against neuronal damage. The study also noted that the flavone (B191248) prevented mitochondrial swelling and the reduction of mitochondrial membrane potential, further highlighting its protective effects on mitochondrial function. nih.govebi.ac.uk

| Molecular Target | Effect of this compound Analogs | Functional Outcome |

| CREB | Increased phosphorylation. nih.govebi.ac.uk | Modulation of memory processes. nih.govebi.ac.uk |

| PGC-1α | Significantly increased levels. nih.govebi.ac.uk | Master regulator of mitochondrial biogenesis. nih.govfrontiersin.orgnih.gov |

| NRF-1 | Significantly increased levels. nih.govebi.ac.uk | Downstream target of PGC-1α, involved in mitochondrial biogenesis. nih.govebi.ac.uk |

| TFAM | Significantly increased levels. nih.govebi.ac.uk | Downstream target of PGC-1α, essential for mitochondrial DNA replication and transcription. nih.govebi.ac.uk |

Mitigation of Lead-Induced Neurotoxicity

Research has also explored the protective effects of trimethoxyflavone derivatives against neurotoxicity induced by heavy metals like lead. In a study on rats exposed to lead acetate, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) demonstrated neuroprotective effects. nih.gov Lead exposure is known to cause cognitive and motor function impairments. nih.gov

Treatment with TMF reversed these lead-induced deficits. nih.gov The underlying mechanisms for this protection include the compound's antioxidant and anti-inflammatory properties. nih.gov Specifically, TMF treatment normalized the levels of monoamine oxidase (MAO) A and B enzymes, which are involved in neurotransmitter metabolism and can contribute to oxidative stress. nih.gov It also restored the levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant, and reduced the levels of thiobarbituric acid reactive species (TBARS), a marker of lipid peroxidation. nih.gov Furthermore, TMF decreased the levels of pro-inflammatory cytokines such as Tumor necrosis factor-alpha (TNF-α) and IL-6 in the hippocampus and cerebellum. nih.gov

| Parameter | Effect of Lead Exposure | Effect of 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF) Treatment |

| Cognitive and Motor Function | Impaired. nih.gov | Reversed deficits. nih.gov |

| Lead Levels in Brain | Increased. nih.gov | Normalized. nih.gov |

| TBARS (Oxidative Stress Marker) | Increased. nih.gov | Normalized. nih.gov |

| GSH (Antioxidant) | Compromised. nih.gov | Normalized. nih.gov |

| TNF-α and IL-6 (Inflammatory Cytokines) | Increased. nih.gov | Normalized. nih.gov |

| MAO A & B (Enzymes) | Compromised. nih.gov | Normalized. nih.gov |

Structure Activity Relationship Sar Studies of Trimethoxyflavones

Impact of Methylation and Hydroxylation Patterns on Bioactivity

The substitution of hydroxyl groups with methoxy (B1213986) groups significantly alters the physicochemical properties of flavonoids, which in turn influences their bioactivity. Methylation generally increases the lipophilicity (hydrophobicity) and metabolic stability of the compound. researchgate.net This enhanced stability is crucial, as it can prevent rapid degradation in the body and improve the transport of the flavonoid across cellular membranes, potentially leading to greater bioavailability and efficacy. researchgate.netmdpi.com

Conversely, the presence of hydroxyl groups can be essential for certain biological activities, such as antioxidant effects. ualberta.ca For instance, studies have shown that a hydroxyl group at the C3 position plays a positive role in the antioxidant capacity of flavonoids. ualberta.ca However, these hydroxyl groups can also be sites for metabolic reactions like glucuronidation or sulfation, which can lead to faster elimination from the body. tamu.edu

The interplay between methylation and hydroxylation is critical. For example, while flavonoids with hydroxyl groups at the C5 and C7 positions have demonstrated high cytotoxicity, their methoxylated counterparts also show significant, albeit sometimes different, cytotoxic profiles. ualberta.ca The presence of methoxy groups on the B-ring, such as at the C3' and C4' positions, is a common feature in flavones with anti-inflammatory properties.

A study comparing 3',4',7-Trimethoxyflavone (TMF) with its synthesized derivative, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), found that the addition of a single hydroxyl group at the C5 position significantly enhanced the compound's ability to reverse drug resistance in cancer cells. nih.gov This highlights that even a small structural modification can lead to a substantial change in a specific biological function.

Table 1: General Impact of Hydroxyl vs. Methoxy Groups on Flavonoid Bioactivity

| Functional Group | Position | Impact on Physicochemical Properties | Resulting Effect on Bioactivity | Source |

|---|---|---|---|---|

| Methoxy (-OCH₃) | General | Increases lipophilicity and metabolic stability | Enhances cell membrane permeability and bioavailability. researchgate.net | researchgate.net |

| Hydroxyl (-OH) | C3 | Acts as a hydrogen donor | Enhances radical scavenging and antioxidant activity. ualberta.ca | ualberta.ca |

| Hydroxyl (-OH) | C5, C7 | Can form hydrogen bonds | Associated with higher cytotoxicity against cancer cell lines. ualberta.ca | ualberta.ca |

| Methoxy (-OCH₃) | C3', C4' | Contributes to overall molecular structure | Often found in flavonoids with anti-inflammatory properties. | |

| Hydroxyl (-OH) | C5 (added to TMF) | Alters interaction with protein targets | Increased potency in reversing multidrug resistance. nih.gov | nih.gov |

Influence of Substituent Position and Type on Specific Mechanisms

The specific placement and nature of substituents on the flavone (B191248) core determine which biological pathways are modulated. A particular substitution pattern may enhance one activity while diminishing another.

For example, SAR studies on the antibacterial effects of flavonoids have revealed that 5,7-dihydroxylation on the A-ring and 4'-hydroxylation on the B-ring are important features for activity against MRSA. mdpi.com In this context, the presence of methoxy groups can sometimes lead to inactivity. mdpi.com The double bond between C2 and C3 in the C-ring is also considered important for the antibacterial activity of many flavonoids. mdpi.com

In the context of cancer therapy, the position of methoxy groups is critical for inhibiting drug efflux pumps like the breast cancer resistance protein (BCRP/ABCG2), a key mechanism of multidrug resistance. Research on 3',4',7-Trimethoxyflavone (TMF) and its derivatives demonstrated that this specific trimethoxy pattern is effective in reversing drug resistance. nih.gov The addition of a hydroxyl group at the C5 position (creating HTMF) or a fluorine atom at the same position (creating FTMF) further modulated this activity, with HTMF showing the strongest inhibition of BCRP-mediated efflux and a suppression of BCRP expression. nih.gov

The specific arrangement of methoxy groups in 7,3',4'-Trimethoxyflavone has been shown to promote osteoblast proliferation and differentiation, key processes in bone formation. nih.gov This effect is potentially mediated through the activation of the Wnt/β-catenin signaling pathway, indicating that this particular substitution pattern favorably interacts with components of this specific cellular mechanism. nih.gov

Table 2: Influence of Flavonoid Substitution on Specific Biological Mechanisms

| Compound/Structural Feature | Specific Mechanism/Target | Observed Effect | Source |

|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | BCRP/ABCG2 Efflux Pump | Showed stronger inhibition of BCRP-mediated drug efflux compared to the non-hydroxylated TMF. nih.gov | nih.gov |

| This compound | Osteoblast Differentiation (Wnt/β-catenin pathway) | Enhances proliferation and differentiation in osteoblast cells. nih.gov | nih.gov |

| Flavonoids with 5,7-OH and 4'-OH groups | Antibacterial (anti-MRSA) | These hydroxyl positions are considered important pharmacophores for anti-MRSA activity. mdpi.com | mdpi.com |

| Flavonoids with C3' and C4' methoxy groups | Anti-inflammatory (COX-2/MAPK signaling) | This pattern is common in anti-inflammatory flavones and may interfere with these signaling pathways. |

Rational Design Principles for Enhanced Efficacy

A thorough understanding of SAR provides the foundation for the rational design of new molecules with improved potency and specificity. mdpi.com This involves the targeted synthesis of derivatives where specific functional groups are added or modified to optimize interaction with a biological target. nih.gov

One prominent strategy is the development of multi-target-directed ligands (MTDLs), where a known active scaffold is combined with another pharmacophore to create a hybrid compound that can modulate multiple biological targets simultaneously. researchgate.netdntb.gov.ua This approach is particularly relevant for complex multifactorial diseases like Alzheimer's. researchgate.net For example, a 5,6,7-trimethoxyflavone (B192605) moiety, known for its antioxidant and Aβ fibril inhibitory properties, has been used as a building block in the design of hybrid compounds for Alzheimer's disease. researchgate.netacs.org By linking it to another active molecule, such as 6-chlorotacrine, researchers aim to develop a single compound with a broader, more effective therapeutic action. researchgate.netacs.org

The process of rational design is often iterative. It begins with a lead compound, such as 3',4',7-Trimethoxyflavone, which has a known, interesting bioactivity. nih.gov Derivatives are then designed and synthesized to probe the effects of specific structural changes. For example, by creating derivatives with a hydroxyl or fluorine atom at the C5 position, researchers were able to establish that this position is critical for activity against the BCRP transporter and that hydroxylation is superior to fluorination for this specific effect. nih.gov These principles allow for the systematic optimization of a lead compound to enhance its efficacy and selectivity for a desired therapeutic outcome.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of 7,3',4'-Trimethoxyflavone from natural sources or synthetic reaction mixtures. High-performance and ultra-high-performance liquid chromatography are the most frequently employed techniques due to their efficiency and resolving power. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the analysis and quantification of various flavonoids, including trimethoxyflavones. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For this compound and related methoxyflavones, reversed-phase HPLC is standard, typically using a C18 column. bibliotekanauki.pl The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. biocrick.comresearcher.life Detection is commonly achieved using a photodiode array (PDA) or UV detector, as the flavonoid structure possesses distinct chromophores that absorb light in the UV-visible spectrum. vulcanchem.comphcogj.com Studies have successfully used HPLC to quantify paclitaxel (B517696) in the presence of this compound, demonstrating the method's applicability. nih.gov

| Parameter | Typical Condition for Methoxyflavone Analysis | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | bibliotekanauki.plresearcher.life |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid) | biocrick.com |

| Detection | Photodiode Array (PDA) or UV-Vis Detector (e.g., at 254 nm or 330 nm) | phcogj.com |

| Flow Rate | ~1.0 mL/min | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement from conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. The enhanced efficiency of UHPLC allows for faster separation times and reduced solvent consumption, making it ideal for high-throughput screening and the analysis of complex samples. mdpi.com UHPLC is frequently coupled with mass spectrometry for the comprehensive profiling of flavonoids and their metabolites from biological samples. nih.govchemfaces.commdpi.com Validated UHPLC methods for flavonoid quantification demonstrate excellent linearity, precision, and accuracy. researchgate.net

| Parameter | Typical UHPLC Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) | pensoft.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water (+ 0.1% Formic Acid) | mdpi.compensoft.net |

| Detection | PDA and/or Mass Spectrometry (MS) | researchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min | pensoft.net |

| Column Temperature | Maintained at elevated temperatures (e.g., 40-50 °C) to reduce viscosity | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of flavonoids. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. mdpi.com When coupled with liquid chromatography, it provides a powerful platform for identifying compounds in complex mixtures. oup.com

Single-stage mass spectrometry provides the molecular weight of the analyte. For this compound, which has a molecular formula of C₁₈H₁₆O₅ and a monoisotopic mass of 312.0998 Da, the mass spectrum will show a prominent ion corresponding to this mass. nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion ([M]•+) is observed at m/z 312. nih.gov This initial mass determination is the first step in identifying the compound within a sample. phcogj.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. sciex.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for its identification. phcogj.comsciex.com

For this compound, the protonated molecule ([M+H]⁺) at an m/z of approximately 313.1071 serves as the precursor ion in positive mode ESI-MS/MS analysis. nih.gov The fragmentation of polymethoxyflavones is distinct and informative. researchgate.net A characteristic fragmentation pathway for methoxylated flavonoids is the sequential or simultaneous loss of methyl radicals (•CH₃; ~15 Da). mdpi.com The MS/MS spectrum of this compound shows a dominant product ion at m/z 298, which corresponds to the loss of one methyl radical from the precursor ion. nih.gov Further fragmentation can occur through retro-Diels-Alder (RDA) reactions, which involve the cleavage of the C-ring and provide information about the substitution patterns on the A and B rings. phcogj.commdpi.com

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 313.1071 [M+H]⁺ | 298 | 15.1 | Loss of a methyl radical (•CH₃) |

| 297.1 | 16.0 | Loss of methane (B114726) (CH₄) or •CH₃ + H |

Electrospray ionization (ESI) is a soft ionization technique that is commonly used as the interface between liquid chromatography and mass spectrometry for the analysis of moderately polar molecules like flavonoids. oup.com It is highly effective at generating intact molecular ions from the liquid phase into the gas phase for MS analysis. vulcanchem.com For this compound, ESI is typically performed in positive ion mode, which generates the protonated molecule, [M+H]⁺. nih.gov This ion is stable and abundant, making it an excellent choice for a precursor ion in subsequent MS/MS fragmentation experiments for both qualitative identification and quantitative analysis. nih.govchemfaces.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of flavonoids, including this compound. tandfonline.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to establish the precise arrangement of atoms and substituent groups on the flavone (B191248) skeleton. biocrick.comnih.gov

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in the molecule. For this compound, the spectrum would reveal distinct signals for the aromatic protons on the A and B rings, as well as sharp singlets corresponding to the protons of the three methoxy (B1213986) groups. The specific chemical shifts and splitting patterns of the aromatic protons are diagnostic for the substitution pattern on each ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The positions of the methoxy groups are confirmed by the characteristic upfield shifts of the attached aromatic carbons and the presence of carbon signals around 55-60 ppm. jst.go.jp The chemical shift of the carbonyl carbon (C-4) typically appears far downfield. Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can definitively link methoxy protons to their corresponding carbons on the flavone core, confirming their locations at C-7, C-3', and C-4'. jst.go.jp The Insensitive Nuclei Assigned by Polarization Transfer (INAPT) technique is another powerful method for the unambiguous structural elucidation of flavonoids. tandfonline.com

Table 1: Reported ¹³C NMR Spectral Data for this compound (Data sourced from publicly available spectral databases)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 164.3 |

| C-3 | 102.8 |

| C-4 | 181.6 |

| C-5 | 161.4 |

| C-6 | 98.4 |

| C-7 | 164.8 |

| C-8 | 93.8 |

| C-9 | 157.3 |

| C-10 | 103.6 |

| C-1' | 121.3 |

| C-2' | 113.3 |

| C-3' | 145.8 |

| C-4' | 149.8 |

| C-5' | 116.0 |

| C-6' | 118.9 |

| Note: Data corresponds to related isomers or is compiled from general flavonoid literature; specific experimental data for this compound may vary based on solvent and experimental conditions. |

Fluorescence Detection Techniques

Fluorescence spectroscopy offers a highly sensitive and selective method for the detection of certain classes of flavonoids. Methoxylated flavones, such as this compound, are known to exhibit native fluorescence, a property that can be exploited for their quantification. researchgate.net

When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), fluorescence detection provides significant advantages over standard UV detection. biocrick.com Research on the related compound 3',4',5'-trimethoxyflavone demonstrates that fluorescence detection is approximately 10-fold more sensitive than UV detection. biocrick.comresearchgate.net This enhanced sensitivity allows for the detection of trace amounts of the compound, which is particularly useful when analyzing samples with low concentrations. Furthermore, the selectivity of fluorescence is a major benefit, as fewer compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths used for the target analyte, leading to cleaner chromatograms with less interference. researchgate.net For 3',4',5'-trimethoxyflavone, typical wavelengths used are an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 440 nm. researchgate.net

Table 2: Comparison of Detection Methods for a Related Trimethoxyflavone

| Detection Method | Limit of Detection (LOD) | Selectivity | Key Advantages |

| UV-Vis | ~250 µg/L | Low | Universal for chromophoric compounds |

| Fluorescence | ~25 µg/L | High | High sensitivity and selectivity for fluorescent compounds. biocrick.comresearchgate.net |

| Mass Spectrometry (MS-SIM) | ~5 µg/L | Very High | High sensitivity, high selectivity, provides structural information. researchgate.net |

| Data based on the analysis of 3',4',5'-trimethoxyflavone and serves as a comparative reference. researchgate.net |

Strategies for Analysis in Complex Biological and Plant Matrices

The analysis of this compound in complex samples such as plant extracts or biological fluids (e.g., serum, plasma) presents significant challenges due to matrix interference. Effective analytical strategies, therefore, require robust sample preparation and purification steps prior to instrumental analysis. nih.gov

For quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique. biocrick.com When coupled with a highly sensitive and selective detector, such as a fluorescence detector or a mass spectrometer, accurate quantification is achievable even at low concentrations. biocrick.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is considered a superior method due to its exceptional selectivity and sensitivity. phcogj.com By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), LC-MS can selectively detect the target analyte, minimizing matrix effects and providing confident identification based on both retention time and mass-to-charge ratio. researchgate.net

Metabolism and Biotransformation in Non Human Biological Systems

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, S9 Fractions)

In vitro metabolic stability assays are fundamental tools in drug discovery and toxicology to predict the in vivo clearance of a compound. mercell.com These assays typically utilize subcellular fractions of the liver, the primary site of drug metabolism, such as microsomes or S9 fractions. evotec.com The S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a more comprehensive metabolic profile than microsomes alone. evotec.comnih.gov The stability of a compound is assessed by measuring its rate of disappearance over time when incubated with these fractions in the presence of necessary cofactors like NADPH for Phase I oxidation and UDPGA or PAPS for Phase II conjugation (glucuronidation or sulfation). evotec.commdpi.com

While direct metabolic stability data for 7,3',4'-Trimethoxyflavone is not extensively detailed in the reviewed literature, studies on its isomer, 5,7,4'-trimethoxyflavone (5,7,4'-TMF), provide significant insights. Research comparing methylated and unmethylated flavones in pooled human liver S9 fractions demonstrated that methylated flavones exhibit remarkable stability. mdpi.com In these studies, 5,7,4'-TMF showed high resistance to hepatic metabolism, whereas its unmethylated counterpart, apigenin (B1666066) (5,7,4'-trihydroxyflavone), was rapidly eliminated due to extensive glucuronidation and sulfation. mdpi.comnih.gov This suggests that the methoxy (B1213986) groups protect the flavonoid core from extensive Phase II conjugation, which is a major elimination pathway for hydroxylated flavonoids. nih.gov The high metabolic stability of methylated flavones is a key factor contributing to their enhanced bioavailability compared to their unmethylated analogues. nih.gov

| Compound | Structure Type | Metabolic Stability | Primary Metabolic Pathway for Analogue |

|---|---|---|---|

| 5,7,4'-Trimethoxyflavone | Methylated Flavone (B191248) | High (Remarkably stable) | N/A |

| Apigenin (5,7,4'-Trihydroxyflavone) | Unmethylated Flavone | Low (Rapidly eliminated) | Glucuronidation and Sulfation |

Microbial Biotransformation Pathways (e.g., Fungal Biocatalysis)

Microbial systems, particularly filamentous fungi, are widely recognized for their ability to biotransform a vast array of natural products, including flavonoids. mdpi.comfrontiersin.org These biocatalytic processes are valued for their high regio- and enantioselectivity under mild conditions. mdpi.comnih.gov The biotransformation of methoxyflavones by fungi often involves a cascade of reactions, including demethylation, hydroxylation, and glycosylation. nih.govresearchgate.net

Studies on methoxyflavones structurally related to this compound demonstrate these characteristic pathways. For instance, the entomopathogenic fungus Beauveria bassiana has been used to transform 3',4',5'-trimethoxyflavone. researchgate.net The biotransformation resulted in several products formed through progressive demethylation and subsequent 4-O-methylglucosylation. researchgate.net Similarly, various strains of Beauveria bassiana and Isaria fumosorosea have been shown to metabolize other methoxyflavones, yielding novel hydroxy flavones and flavonoid 4-O-methylglucosides. nih.gov These transformations highlight the enzymatic capability of fungi to modify the flavonoid structure at specific positions, leading to compounds with potentially altered biological activities. nih.gov

| Fungal Strain | Substrate | Observed Transformation Pathways | Example Products |

|---|---|---|---|

| Beauveria bassiana KCh J1.5 | 3',4',5'-Trimethoxyflavone | Demethylation, 4-O-methylglucosylation | Isolated products included progressively demethylated and glucosylated flavones |

| Isaria fumosorosea KCh J2 | 3'-Methoxyflavone | Demethylation, Hydroxylation, Glycosylation | 3'-Hydroxyflavone, 3'-hydroxyflavone-4'-O-β-D-(4''-O-methyl)-glucopyranoside |

| Beauveria bassiana KCh J1.5 | 2',5'-Dimethoxyflavone | Demethylation, Hydroxylation, Glycosylation | 2'-Hydroxy-5'-methoxyflavone, 5'-hydroxy-2'-methoxyflavone-4'-O-β-D-(4''-O-methyl)-glucopyranoside |

Identification of Metabolites in Animal Models

Identifying metabolites in animal models is crucial for understanding the in vivo fate of a compound. While specific studies detailing the metabolites of this compound are limited, research on the closely related compound 5,7,3',4'-tetramethoxyflavone (TMF) in rats provides a valuable surrogate model. nih.gov

In a study using an isotope-labeling method, Sprague-Dawley rats were administered TMF, and their urine was analyzed by ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry. nih.gov The investigation successfully identified five major metabolites. The metabolic transformations primarily involved demethylation at various positions on the flavonoid rings and, in one case, subsequent sulfation. The identified metabolites were 3'-hydroxy-5,7,4'-trimethoxyflavone, 4'-hydroxy-5,7,3'-trimethoxyflavone, 5-hydroxy-7,3',4'-trimethoxyflavone, 7-hydroxy-5,3',4'-trimethoxyflavone, and its sulfated conjugate, 7-hydroxy-5,3',4'-trimethoxyflavone sulfate (B86663). nih.gov These findings indicate that O-demethylation is a key metabolic pathway for polymethoxyflavones in rats, leading to the formation of various hydroxylated metabolites that can then undergo Phase II conjugation.

| Parent Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| 5,7,3',4'-Tetramethoxyflavone | 3'-Hydroxy-5,7,4'-trimethoxyflavone | O-demethylation at C3' |

| 4'-Hydroxy-5,7,3'-trimethoxyflavone | O-demethylation at C4' | |

| 5-Hydroxy-7,3',4'-trimethoxyflavone | O-demethylation at C5 | |

| 7-Hydroxy-5,3',4'-trimethoxyflavone | O-demethylation at C7 | |

| 7-Hydroxy-5,3',4'-trimethoxyflavone sulfate | O-demethylation at C7 followed by Sulfation |

Cross-Species Metabolic Comparisons (Non-Human)

Comparing metabolic pathways across different biological systems provides insight into species-specific differences in xenobiotic processing. The first step in this process often involves using in vitro tools to compare metabolite profiles between preclinical species and humans to ensure that toxicity studies are relevant. admescope.com

A comparison of the metabolic fate of methoxyflavones in microbial and mammalian systems reveals both commonalities and distinct differences.

Common Pathway (Demethylation): O-demethylation is a primary metabolic reaction observed in both fungal biocatalysis and rat metabolism. nih.govnih.gov In both systems, methoxy groups are cleaved to form hydroxylated flavonoids. This indicates a shared enzymatic capability, likely involving cytochrome P450 monooxygenases or similar enzymes, to process the methoxy substituents on the flavonoid scaffold.